molecular formula C15H16O2S B14506157 {[2-(Benzenesulfinyl)ethoxy]methyl}benzene CAS No. 63383-18-6

{[2-(Benzenesulfinyl)ethoxy]methyl}benzene

Cat. No.: B14506157
CAS No.: 63383-18-6
M. Wt: 260.4 g/mol
InChI Key: BGDAOWMCYJLODR-UHFFFAOYSA-N
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Description

{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethoxy group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene typically involves the reaction of benzenesulfinyl chloride with an appropriate ethoxy-containing benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzenesulfinyl)ethoxy]methyl}benzene can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: A variety of substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

{[2-(Benzenesulfinyl)ethoxy]methyl}benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-(Benzenesulfonyl)ethoxy]methyl}benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group and a dimethylamino group, but lacks the benzenesulfinyl moiety.

Uniqueness

{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential applications. The combination of the ethoxy and benzenesulfinyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63383-18-6

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-(benzenesulfinyl)ethoxymethylbenzene

InChI

InChI=1S/C15H16O2S/c16-18(15-9-5-2-6-10-15)12-11-17-13-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

BGDAOWMCYJLODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCS(=O)C2=CC=CC=C2

Origin of Product

United States

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